molecular formula C9H14O2 B1195253 Octahydrobenzopyran-3-one CAS No. 21962-62-9

Octahydrobenzopyran-3-one

Katalognummer B1195253
CAS-Nummer: 21962-62-9
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: AYMWCZFEDLLHMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxymethyl-cyclohexyl)-acetic acid lactone is a benzopyran.

Wissenschaftliche Forschungsanwendungen

  • Cancer Therapy Applications :

    • Novel spirohydantoin compounds, related to Octahydrobenzopyran-3-one, demonstrated anticancer properties by inducing apoptosis in leukemia cells, suggesting potential use in leukemia therapy (Kavitha et al., 2009).
  • Material Science and Industry :

    • Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a derivative, is widely used in national defense industries. Research on HMX's thermal decomposition properties via differential scanning calorimetry (DSC) aimed to establish a reaction kinetic model (Lin et al., 2010).
  • Pharmaceutical Research :

    • The human organic cation transporter 3 (OCT3) was found to mediate the transport of various antiarrhythmic drugs. This implies a role for OCT3 in the distribution and elimination of these drugs, highlighting the importance of understanding transport mechanisms (Hasannejad et al., 2004).
  • Synthesis of Complex Molecules :

    • Octahydrobenzo[b]indeno[1,2,3-de][1,8] naphthyridine derivatives were synthesized via a four-component domino reaction under microwave irradiation, demonstrating the compound's utility in complex molecular constructions (Cao et al., 2013).
  • Neuroscience Research :

    • A class of octahydrobenzo[f]quinolines was identified as dopamine D₃-selective full agonists, offering insights for neuroscience research and potential therapeutic applications (Clark et al., 2012).
  • Biological Research and Proteomics :

    • Zwitterionic detergents, including derivatives of octahydrobenzopyran, improved the solubilization of integral membrane proteins for proteomics studies, enhancing the understanding of protein interactions (Henningsen et al., 2002).
  • Hormonal Research :

    • Octahydrobenzopyran derivatives were studied as selective inhibitors of human enzyme 5 alpha-reductase type 1, offering insights into non-steroidal approaches to hormonal regulation (Guarna et al., 2001).
  • Estrogen Receptor Modulation :

    • A chromene-derived bisbenzopyran, a novel selective estrogen receptor modulator (SERM), was found to alleviate symptoms like hot flushes and increase vaginal fluidity in rats, highlighting potential applications in gynecological health (Jain et al., 2006).
  • Antimicrobial Research :

    • Octahedral polypyridyl ruthenium(II) complexes, including derivatives of octahydrobenzopyran, demonstrated significant antimicrobial activities. This indicates potential applications in combating bacterial and fungal infections (Yang et al., 2018).
  • Antiviral Research :

    • Octyl gallate, a derivative, showed marked antiviral effects against both DNA and RNA viruses, suggesting its potential as a broad-spectrum antiviral agent (Uozaki et al., 2007).

Eigenschaften

CAS-Nummer

21962-62-9

Produktname

Octahydrobenzopyran-3-one

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one

InChI

InChI=1S/C9H14O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h7-8H,1-6H2

InChI-Schlüssel

AYMWCZFEDLLHMI-UHFFFAOYSA-N

SMILES

C1CCC2COC(=O)CC2C1

Kanonische SMILES

C1CCC2COC(=O)CC2C1

Andere CAS-Nummern

21962-62-9

Synonyme

(2-hydroxymethylcyclohexyl)acetic acid lactone
CIC-4

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 3.16 g (23 mmol) of (3a alpha, 7a alpha)-octahydro-2H-inden-2-one, 17.3 g (207 mmol) of NaHCO3 and 300 mL of dichloromethane was added 9.29 g of 85% m. chloroperoxybenzoic acid in small portions over 15 min. The reaction mixture was stirred for 17 h at 20° C., then 200 mL of 10% aqueous Na2S2O3 was added and, after 15 min, the organic phase was separated. Extraction of the aqueous portion with 2×100 mL of dichloromethane, washing of the combined organic solutions with 10% Na2CO3 and concentration of the dried (MgSO4) solutions under vacuum gave 3.51 g (95%) of racemic (4a alpha, 8a alpha)-octahydro-3H-2-benzopyran-3-one. TLC Rf 0.40 (SiO2, ethyl ether, iodine-brown).
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of 3.16 g (23 mmol) of (3a alpha, 7a alpha )-octahydro-2H-inden-2-one, 17.3 g (207 mmol) of NaHCO3 and 300 mL of dichloromethane was added 9.29 g of 85% m. chloroperoxybenzoic acid in small portions over 15 min. The reaction mixture was stirred for 17 h at 20° C., then 200 mL of 10% aqueous Na2S2O3 was added and, after 15 min, the organic phase was separated. Extraction of the aqueous portion with 2×100 mL of dichloromethane, washing of the combined organic solutions with 10% Na2CO3 and concentration of the dried (MgSO4) solutions under vacuum 9ave 3.51 9 (95%) of racemic (4a alpha, 8a alpha)-octahydro-3H-2-benzopyran-3-one. TLC Rf 0.40 (SiO2, ethyl ether, iodine-brown).
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrobenzopyran-3-one
Reactant of Route 2
Octahydrobenzopyran-3-one
Reactant of Route 3
Octahydrobenzopyran-3-one
Reactant of Route 4
Octahydrobenzopyran-3-one
Reactant of Route 5
Octahydrobenzopyran-3-one
Reactant of Route 6
Octahydrobenzopyran-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.